N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine

N-myristoyltransferase fragment-based drug discovery Trypanosoma brucei

N-Methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (CAS 857283-92-2) is a phenylmethanamine fragment (C13H20N2O, MW 220.31) that acts as a validated hit against kinetoplastid N-myristoyltransferase (NMT), a therapeutic target for human African trypanosomiasis. Identified as 'fragment 2' in a published fragment-based drug discovery campaign, it was confirmed by both ligand-observed NMR spectroscopy and X-ray crystallography (PDB 4UCP) to bind within the peptide-binding site of Leishmania major NMT (LmNMT).

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 857283-92-2
Cat. No. B1599511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine
CAS857283-92-2
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC=C1)CN2CCOCC2
InChIInChI=1S/C13H20N2O/c1-14-10-12-3-2-4-13(9-12)11-15-5-7-16-8-6-15/h2-4,9,14H,5-8,10-11H2,1H3
InChIKeyJZMYRFZAMCXUIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (CAS 857283-92-2): A Structurally Characterized Fragment Hit for Kinetoplastid N-Myristoyltransferase


N-Methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (CAS 857283-92-2) is a phenylmethanamine fragment (C13H20N2O, MW 220.31) that acts as a validated hit against kinetoplastid N-myristoyltransferase (NMT), a therapeutic target for human African trypanosomiasis [1]. Identified as 'fragment 2' in a published fragment-based drug discovery campaign, it was confirmed by both ligand-observed NMR spectroscopy and X-ray crystallography (PDB 4UCP) to bind within the peptide-binding site of Leishmania major NMT (LmNMT) [1]. The compound features a morpholinomethyl substituent at the meta position of the phenyl ring, with the morpholino moiety oriented toward bulk solvent in the bound state [1].

Why CAS 857283-92-2 Cannot Be Simply Replaced by Other Fragment Hits: Evidence from Comparative Binding Data


Fragment hits from the same NMT screen exhibit vastly different binding affinities and structural binding modes, meaning generic substitution can derail lead optimization. As shown in the primary publication, fragments 2 (this compound), 3 (a pyrazole-containing analog), and 4 (a distinct chemotype) display Kd values ranging from 48 µM to 980 µM depending on the enzyme source and cofactor presence, with ligand efficiencies spanning 0.25 to 0.45 [1]. Critically, fragment 2 demonstrates a pronounced cofactor-dependent affinity shift (Kd decreasing from 760 µM to 90 µM upon myristoyl-CoA addition for TbNMT) that is quantitatively and mechanistically distinct from the behavior of fragment 3 or 4, making it a unique tool for studying the NMT bi-bi kinetic mechanism [1]. Substituting a fragment without verifying its binding mode and quantitative affinity profile risks selecting a molecule with a different binding pose, altered tractability for fragment growth, or incompatible SAR vectors.

CAS 857283-92-2 Quantitative Differentiation Guide: Head-to-Head Data vs. Key Fragment Comparators


Cofactor-Dependent Affinity Shift for TbNMT: Fragment 2 (CAS 857283-92-2) vs. Fragment 3 vs. Fragment 4

Fragment 2 (this compound, CAS 857283-92-2) exhibits a dramatic 8.4-fold improvement in binding affinity for TbNMT upon addition of the myristoyl-CoA cofactor, shifting from Kd = 760 µM (–MYA) to Kd = 90 µM (+MYA) [1]. In contrast, fragment 3 shows only a 2.7-fold shift (530 µM to 200 µM), and fragment 4 displays no measurable binding in the presence of cofactor (Kd = 48 µM –MYA; ND +MYA) [1]. This quantitative difference indicates that fragment 2 is uniquely responsive to the cofactor-induced conformational change in TbNMT, making it a superior starting point for developing inhibitors that target the cofactor-bound state of the enzyme.

N-myristoyltransferase fragment-based drug discovery Trypanosoma brucei biolayer interferometry

Ligand Efficiency Comparison: Fragment 2 vs. Fragment 4 in LmNMT

For LmNMT, fragment 2 displays a ligand efficiency (LE) of 0.31 in the presence of myristoyl-CoA, compared to fragment 4 which shows a higher LE of 0.42 but no detectable binding in the +MYA condition for TbNMT [1]. Fragment 2's LE value, while moderate, is accompanied by a confirmed co-crystal structure (PDB 4UCP) that identifies the methylamino NH as forming a direct hydrogen bond to the C-terminal carboxylate of the enzyme, with additional water-mediated interactions [1]. This structural information, absent for fragment 4 in the cofactor-bound state, makes fragment 2 a more tractable starting point for structure-guided optimization despite the LE differential.

ligand efficiency Leishmania major NMT fragment optimization

Enzyme Inhibition at Screening Concentration: TbNMT Percentage Inhibition Data

At a single screening concentration of 0.5 mM, fragment 2 (CAS 857283-92-2) produced 36% inhibition of TbNMT, whereas fragment 3 achieved 70% inhibition under identical conditions [1]. This 1.9-fold lower apparent inhibition distinguishes fragment 2 from its closest structural analog and indicates that the morpholine moiety in fragment 2 (vs. pyrazole in fragment 3) modulates target engagement in a quantifiable manner. Importantly, the lower percentage inhibition of fragment 2 is not a liability but rather reflects its distinct binding kinetics, as confirmed by the BLI Kd data showing that fragment 2 achieves higher absolute affinity in the +MYA state (90 µM) compared to fragment 3 (200 µM) [1].

enzyme inhibition NMT fragment screening phenylethanolamine N-methyltransferase

Structural Binding Mode Differentiation: Hydrogen Bond Network of Fragment 2 vs. Fragment 3

Co-crystal structures reveal that fragment 2 (CAS 857283-92-2) engages the LmNMT peptide-binding site through a direct hydrogen bond between its methylamino NH and the C-terminal carboxylate (Leu399), along with a second water-mediated hydrogen bond to Thr203 [1]. Fragment 3, despite structural similarity with a pendant amino group, forms only a single hydrogen bond to the C-terminal carboxylate, with its second water-mediated interaction occurring instead through the pyrazole NH to Gly205 backbone NH [1]. This distinct hydrogen bond network topology, driven by the morpholine vs. pyrazole substitution, places fragment 2 in a different region of chemical space for fragment growth, with divergent vectors for introducing additional protein-ligand interactions.

X-ray crystallography NMT peptide-binding site fragment binding mode structure-based drug design

Cross-Organism Affinity Profile: Selectivity Implications for Parasite vs. Off-Target NMT

Fragment 2 (CAS 857283-92-2) shows a modest binding preference for TbNMT over LmNMT in the cofactor-bound state: Kd = 90 µM (TbNMT) vs. 200 µM (LmNMT), representing a 2.2-fold selectivity window [1]. Fragment 3, by comparison, displays near-equivalent affinity for both enzymes in the +MYA state (200 µM vs. 180 µM), while fragment 4 lacks measurable binding to either enzyme in the +MYA state [1]. The differential affinity profile of fragment 2 between TbNMT and LmNMT, though modest, demonstrates measurable species-dependent binding that can be exploited during lead optimization to enhance selectivity for the target pathogen enzyme over the human ortholog.

species selectivity TbNMT LmNMT therapeutic index

Optimal Application Scenarios for CAS 857283-92-2 in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery Against N-Myristoyltransferase

CAS 857283-92-2 is ideally suited as a validated starting fragment for structure-guided optimization of NMT inhibitors targeting kinetoplastid diseases. Its confirmed co-crystal structure (PDB 4UCP, 1.50 Å resolution) [1] and quantitative biophysical binding data (Kd = 90 µM for TbNMT in the cofactor-bound state) [1] provide the structural basis for fragment growing, linking, or merging strategies. The morpholino moiety, oriented toward bulk solvent, offers an accessible vector for introducing solubility-enhancing groups or additional pharmacophoric elements without disrupting the core hydrogen bond network.

Mechanistic Probe for NMT Bi-Bi Kinetic Mechanism

The pronounced 8.4-fold cofactor-dependent affinity shift of CAS 857283-92-2 (Kd from 760 µM to 90 µM upon myristoyl-CoA binding) [1] makes it a valuable chemical probe for dissecting the ordered bi-bi kinetic mechanism of NMT. Researchers studying conformational dynamics of NMT can use this compound to distinguish inhibitor binding to the apo vs. cofactor-bound enzyme states, a capability not offered by fragments 3 (2.7-fold shift) or 4 (loss of binding) [1].

Chemical Biology Tool for Target Validation in Trypanosomatid Parasites

As a validated fragment with a known binding site (peptide-binding pocket of NMT) [1], CAS 857283-92-2 can serve as a chemical biology starting point for developing photoaffinity probes, fluorescent tracers, or chemoproteomic tools to study NMT function in T. brucei, L. major, and related kinetoplastids. Its binding mode, with the morpholino group solvent-exposed, allows functionalization at this position without abolishing target engagement.

Reference Standard for Fragment Library Validation and Assay Development

Given its well-characterized binding parameters across multiple biophysical methods (NMR, BLI, X-ray crystallography) [1], CAS 857283-92-2 is a suitable reference compound for validating new NMT biochemical or biophysical assays, calibrating fragment screening libraries, or benchmarking computational docking and scoring functions against kinetoplastid NMT.

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